molecular formula C7H11BrN4 B13297641 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13297641
M. Wt: 231.09 g/mol
InChI Key: WCDVQEORZWJKOA-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring substituted with a bromine atom and a cyclobutylmethyl group, making it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via nucleophilic substitution reactions using cyclobutylmethyl halides and the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Nucleophilic Substitution: Alkyl halides, amines, or thiols under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different physical, chemical, and biological properties depending on the nature of the substituents.

Scientific Research Applications

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group contribute to its binding affinity and specificity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one: Another brominated heterocyclic compound with similar structural features but different electronic properties.

    5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A compound with a bromine atom and a tosyl group, used in various chemical and biological studies.

    5-Bromo-1-phenyl-2-pyridone: A brominated pyridone derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring, a bromine atom, and a cyclobutylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C7H11BrN4

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-1-(cyclobutylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4/c8-6-10-7(9)11-12(6)4-5-2-1-3-5/h5H,1-4H2,(H2,9,11)

InChI Key

WCDVQEORZWJKOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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